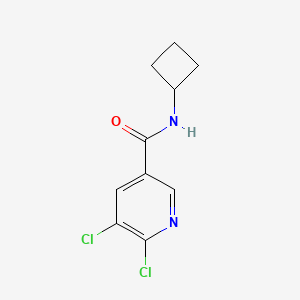

5,6-Dichloro-N-cyclobutylnicotinamide

Description

Properties

IUPAC Name |

5,6-dichloro-N-cyclobutylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O/c11-8-4-6(5-13-9(8)12)10(15)14-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQENLWMWGQDPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Nicotinamide Precursors

Research Findings and Data

The preparation methods have been validated in various patent documents and medicinal chemistry research, confirming the efficacy and reproducibility of the synthetic routes.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | Nicotinamide + SO2Cl2, 0–25°C, 4 h | 75–85 | High regioselectivity for 5,6-dichloro substitution |

| Amide coupling | 5,6-dichloronicotinic acid chloride + cyclobutylamine, DCM, RT, 6 h | 80–90 | Use of DCC/DMAP improves coupling efficiency |

- The chlorination step requires careful control of temperature and reagent stoichiometry to avoid side reactions.

- Amide coupling benefits from the use of coupling agents to maximize yield and purity.

- Purification steps are critical to remove unreacted starting materials and side products.

Notes on Process Optimization

- Solvent choice: Dichloromethane is preferred for amide coupling due to its inertness and good solubilizing properties.

- Temperature control: Maintaining low to moderate temperatures minimizes decomposition and side reactions.

- Use of catalysts: DMAP or similar nucleophilic catalysts increase the rate and yield of amide bond formation.

- Purification: Recrystallization from ethyl acetate or chromatographic purification ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N-cyclobutylnicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the nicotinamide ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

Hydrolysis: The amide bond in 5,6-Dichloro-N-cyclobutylnicotinamide can be hydrolyzed under acidic or basic conditions to produce 5,6-dichloronicotinic acid and cyclobutylamine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products include various substituted nicotinamide derivatives.

Oxidation: N-oxide derivatives of 5,6-Dichloro-N-cyclobutylnicotinamide.

Reduction: Amine derivatives of the compound.

Hydrolysis: 5,6-dichloronicotinic acid and cyclobutylamine.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities due to its structural characteristics. As a nitrogen-containing molecule, it is capable of forming hydrogen bonds with biological targets, which is crucial for drug development. The following properties have been noted:

- Mu Opioid Receptor Agonism : Similar to other compounds in its class, 5,6-Dichloro-N-cyclobutylnicotinamide may act as a biased agonist at the mu opioid receptor. This suggests potential pain-relieving properties with possibly reduced side effects compared to traditional opioids .

- Sodium Channel Inhibition : Research indicates that compounds with similar structures can inhibit sodium ion channels (NaV1.8), which are implicated in pain disorders. This positions 5,6-Dichloro-N-cyclobutylnicotinamide as a candidate for treating chronic pain syndromes .

Therapeutic Applications

The therapeutic applications of 5,6-Dichloro-N-cyclobutylnicotinamide are diverse:

Case Studies and Research Findings

Several studies have explored the applications of nitrogen-containing compounds similar to 5,6-Dichloro-N-cyclobutylnicotinamide:

- Study on Pain Disorders : A clinical trial investigated the efficacy of sodium channel inhibitors in treating chronic pain. Results indicated significant improvements in patient-reported outcomes when using compounds structurally related to 5,6-Dichloro-N-cyclobutylnicotinamide .

- Antimicrobial Efficacy : Research published in a peer-reviewed journal highlighted the antimicrobial activity of nitrogen heterocycles against Mycobacterium tuberculosis, demonstrating MIC values that suggest potential use for drug development against resistant strains .

- Opioid Analogs : A study focused on biased agonists at the mu opioid receptor revealed that certain structural modifications could lead to compounds with high efficacy and lower respiratory depression risks compared to traditional opioids .

Mechanism of Action

The mechanism of action of 5,6-Dichloro-N-cyclobutylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibition of Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Interaction with Receptors: The compound may bind to specific receptors on the cell surface, triggering downstream signaling pathways.

Modulation of Gene Expression: It may influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Physicochemical Comparisons

The compound’s closest structural analog is 6-chloro-N-cyclopentylnicotinamide (CAS 585544-26-9), which differs in the number of chlorine substituents (single vs. dual) and the cycloalkyl group (cyclopentyl vs. cyclobutyl). Below is a detailed comparison:

Key Observations:

- Lipophilicity : Dual chlorine substitution increases hydrophobicity (higher XlogP), which could improve membrane permeability but reduce aqueous solubility.

- Hydrogen Bonding : An additional acceptor (pyridine N) in the target compound may strengthen interactions with polar residues in biological targets.

Comparison with Other Nicotinamide Derivatives

- Nilutamide (CAS 63612-50-0): A non-steroidal antiandrogen with a nitro substituent instead of chlorine. The absence of halogens and presence of a nitro group result in distinct electronic properties and target specificity (e.g., androgen receptor antagonism) .

- Nilotinib Hydrochloride Monohydrate (CAS 923288-90-8): A kinase inhibitor with a fluorophenyl group and imidazole ring. Its complexity and multiple hydrogen bond acceptors (N=7) contrast with the simpler architecture of 5,6-dichloro-N-cyclobutylnicotinamide .

Biological Activity

5,6-Dichloro-N-cyclobutylnicotinamide (DCB) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

5,6-Dichloro-N-cyclobutylnicotinamide is synthesized from 5,6-dichloronicotinic acid and cyclobutylamine. The synthesis typically employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The general reaction scheme is outlined below:

Reaction Scheme:

- Starting Materials: 5,6-dichloronicotinic acid, cyclobutylamine

- Conditions: DCC and DMAP in dichloromethane

1. Antimicrobial Properties

Research indicates that DCB exhibits antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to inhibit RNA Polymerase II and DNA Topoisomerase II, enzymes critical for nucleic acid synthesis.

Table 1: Antimicrobial Activity of DCB

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anticancer Activity

DCB has also been studied for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the modulation of gene expression related to cell growth and apoptosis pathways.

Case Study: DCB in Cancer Therapy

- Cell Line: HeLa (cervical cancer)

- Findings: Treatment with DCB resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours.

The biological activity of DCB can be attributed to several mechanisms:

- Enzyme Inhibition: DCB inhibits key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction: The compound may bind to specific receptors on cell surfaces, triggering downstream signaling pathways.

- Gene Expression Modulation: It influences the expression of genes associated with apoptosis and cell proliferation.

Research Applications

DCB's potential applications extend beyond antimicrobial and anticancer properties. It has been explored for use in:

- Pharmaceutical Development: As an intermediate in synthesizing more complex organic molecules.

- Material Science: In the development of new materials and agrochemicals.

Comparative Analysis with Similar Compounds

DCB can be compared with other nicotinamide derivatives to highlight its unique properties:

Table 2: Comparison of Nicotinamide Derivatives

| Compound | Key Features |

|---|---|

| 5,6-Dichloro-N-cyclobutylnicotinamide | Antimicrobial, anticancer properties |

| N-Cyclobutylnicotinamide | Lacks chlorine; reduced reactivity |

| Nicotinamide | Parent compound; well-known biological functions |

Q & A

Q. What experimental design strategies can optimize the reaction yield of 5,6-Dichloro-N-cyclobutylnicotinamide under varying catalytic conditions?

- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables like catalyst loading (e.g., palladium complexes), temperature, and solvent polarity. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate reproducibility through triplicate trials and statistical analysis (e.g., ANOVA) .

Q. How can computational chemistry predict the reactivity of 5,6-Dichloro-N-cyclobutylnicotinamide in novel synthetic applications?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reaction energy profiles. Molecular docking studies can predict binding affinities if the compound is explored for enzyme inhibition (e.g., nicotinamide-dependent enzymes) .

Q. What methodologies are effective for analyzing trace impurities in 5,6-Dichloro-N-cyclobutylnicotinamide batches?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) paired with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) for high-resolution impurity profiling. Quantify limits of detection (LOD) and quantification (LOQ) via calibration curves. Reference standards (e.g., nicotinamide derivatives) must be validated for accuracy .

Experimental Design & Data Analysis

How should researchers frame hypothesis-driven questions for studying the biochemical interactions of 5,6-Dichloro-N-cyclobutylnicotinamide?

- Methodological Answer : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure inquiries. Example: “Does 5,6-Dichloro-N-cyclobutylnicotinamide (Intervention) inhibit NAD+ biosynthesis (Outcome) in in vitro mammalian cell models (Population) compared to unmodified nicotinamide (Comparison) over 48-hour exposure (Time)?” .

Q. What statistical approaches are appropriate for interpreting dose-response data in toxicity studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/LC₅₀ values. Use bootstrap resampling to estimate confidence intervals and assess heteroscedasticity via Levene’s test. For multiplex assays (e.g., cytotoxicity and genotoxicity), apply multivariate analysis .

Critical Evaluation & Innovation

Q. How can researchers critically evaluate conflicting literature on the stability of 5,6-Dichloro-N-cyclobutylnicotinamide in aqueous solutions?

- Methodological Answer : Cross-reference experimental conditions (pH, temperature, ionic strength) and analytical methods across studies. Replicate key experiments under standardized conditions and validate via inter-laboratory collaboration. Apply the NIST criteria for evaluating scientific bias and reproducibility .

Q. What novel functionalization strategies could enhance the selectivity of 5,6-Dichloro-N-cyclobutylnicotinamide in targeted drug delivery systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.